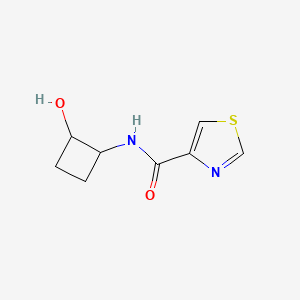

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQAFQYTGPDISR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC(=O)C2=CSC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclobutanone or cyclobutanal.

Reduction: Formation of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-amine.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and thiazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs of N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide and their properties are summarized below:

Key Observations :

- Hydroxycyclobutyl vs.

- Antiviral Activity () : DAMPTC’s dichlorophenyl and morpholinyl groups contribute to its antiviral potency, whereas the hydroxycyclobutyl group may favor different target engagement (e.g., kinase or protease inhibition).

- Aromatic vs. Aliphatic Substituents () : The thienylmethyl group in ’s compound introduces aromaticity for π-π stacking, a feature absent in the hydroxycyclobutyl analog.

Pharmacological and Functional Comparisons

- Antiviral Potential: DAMPTC () inhibits influenza A nucleoprotein oligomerization via T-loop binding. The hydroxycyclobutyl group’s smaller size and polarity may allow access to alternative binding pockets compared to DAMPTC’s bulky substituents.

- Prokinetic Activity: Acotiamide () acts via acetylcholine release modulation. The target compound’s hydroxycyclobutyl group lacks the diisopropylaminoethyl and dimethoxybenzoyl moieties critical for Acotiamide’s mechanism, suggesting divergent therapeutic applications.

- DNA Binding (): Ligand 6, a complex thiazole-4-carboxamide, targets DNA minor grooves via pyrroleamide interactions. Simpler substituents (e.g., hydroxycyclobutyl) may reduce DNA affinity but improve metabolic stability.

Biological Activity

N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and cancer treatment. This article synthesizes current research findings on its biological effects, mechanisms of action, and related studies.

Chemical Structure and Properties

This compound belongs to the thiazole carboxamide class, characterized by a thiazole ring and a carboxamide functional group. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Neuropharmacological Effects

Recent studies have demonstrated that thiazole carboxamide derivatives, including this compound, modulate the activity of AMPA receptors (AMPARs), which are critical for synaptic transmission in the central nervous system.

- AMPAR Modulation : In vitro experiments showed that these compounds can significantly alter the deactivation kinetics of AMPAR subunits. For instance, one study reported that certain derivatives increased τw deact (deactivation time constant) by nearly 2.5-fold across all tested subunits, indicating a potential neuroprotective mechanism .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Notably, cytotoxicity assays revealed that some thiazole carboxamides exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Findings : For example, one compound in this class demonstrated a drop in cell viability below 6.79% in cancer cell lines and 17.52% in normal cell lines . This suggests that while some derivatives may be effective against cancer cells, they may also affect normal cells, necessitating further investigation into selectivity and safety.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Receptor Activity : The modulation of AMPARs points to potential applications in treating neurodegenerative diseases by enhancing synaptic function or providing neuroprotection .

- Cytotoxic Mechanisms : The observed cytotoxic effects may arise from the ability of these compounds to disrupt cellular processes in cancer cells, though specific pathways remain to be fully elucidated .

Comparative Analysis of Thiazole Derivatives

To better understand the relative efficacy of this compound compared to other thiazole derivatives, the following table summarizes key findings from various studies:

| Compound Name | Target Activity | EC50 (µM) | Cytotoxicity (%) | Notes |

|---|---|---|---|---|

| MMH-5 | AMPAR Modulator | 9.9 | <6.79 | Strong negative allosteric modulation |

| MMH-4 | AMPAR Modulator | 1.8 | <17.52 | Significant effect on receptor kinetics |

| TC-2 | Neuroprotective | - | - | Increased τw deact by 2.5-fold |

| TC-5 | Neuroprotective | - | - | Similar effects on receptor kinetics |

Case Studies and Research Findings

Several case studies have highlighted the potential clinical applications of thiazole carboxamides:

- Neurodegenerative Disease Models : Research has shown improved outcomes in animal models of neurodegenerative diseases when treated with thiazole derivatives that modulate AMPAR activity .

- Cancer Treatment Trials : Preliminary trials indicate that certain thiazole carboxamides could serve as lead compounds for developing novel anticancer therapies due to their selective cytotoxicity against tumor cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxycyclobutyl)-1,3-thiazole-4-carboxamide and its derivatives?

- Methodology : Synthesis typically involves coupling the thiazole-4-carboxylic acid moiety with a hydroxycyclobutyl amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For derivatives, substituents on the cyclobutyl or thiazole rings are introduced using regioselective alkylation or acylation reactions. Purification is achieved via column chromatography or preparative HPLC .

- Key Challenges : Steric hindrance from the cyclobutyl group may require optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times).

Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of This compound?

- Methodology :

- 1H/13C NMR : Assignments focus on the hydroxycyclobutyl proton (δ ~4.2 ppm) and thiazole ring protons (δ ~7.5–8.5 ppm).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) are used to confirm molecular weight.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity (>95%) .

Q. How is the hydrolytic stability of the carboxamide bond in This compound evaluated under physiological conditions?

- Methodology : Stability studies are conducted in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Degradation products are monitored via LC-MS, with kinetic parameters (e.g., half-life) calculated using first-order decay models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of This compound in multi-step syntheses?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amidation.

- Temperature Control : Cyclobutyl group sensitivity requires mild temperatures (<80°C) to avoid ring-opening side reactions .

- Data Analysis : Design of Experiments (DoE) identifies critical parameters (e.g., stoichiometry, reaction time) for yield maximization.

Q. What strategies are employed to resolve contradictions in reported biological activities of This compound derivatives?

- Methodology :

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).

- Purity Validation : Impurity profiling via HPLC-MS to rule out confounding effects from synthetic byproducts.

- Computational Docking : Molecular dynamics simulations predict binding affinities to target proteins (e.g., kinases or GPCRs) .

Q. How are structure-activity relationship (SAR) studies designed for This compound analogs?

- Methodology :

- Analog Synthesis : Systematic variation of substituents (e.g., electron-withdrawing groups on the thiazole ring or hydroxyl positioning on cyclobutyl).

- Biological Testing : IC50 determination in enzyme inhibition assays (e.g., acetylcholinesterase for neuroactive compounds).

- QSAR Modeling : Partial least squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with activity .

Q. What techniques are used to analyze the stereochemical configuration of the hydroxycyclobutyl moiety in This compound?

- Methodology :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers.

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration.

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry .

Data Analysis and Validation

Q. How do researchers address discrepancies in chromatographic purity assessments of This compound across laboratories?

- Methodology :

- Inter-laboratory Calibration : Use of certified reference standards and harmonized HPLC protocols (e.g., USP guidelines).

- Forced Degradation Studies : Exposure to heat, light, and oxidants identifies labile impurities affecting purity metrics .

Q. What computational tools are employed to predict the metabolic pathways of This compound?

- Methodology :

- In Silico Metabolism Prediction : Software like MetaSite identifies probable Phase I/II metabolism sites (e.g., hydroxylation or glucuronidation).

- CYP450 Inhibition Assays : Microsomal incubations validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.